molecular formula C23H30O6 B1669443 Cortisone acetate CAS No. 50-04-4

Cortisone acetate

Cat. No.: B1669443
CAS No.: 50-04-4
M. Wt: 402.5 g/mol
InChI Key: ITRJWOMZKQRYTA-RFZYENFJSA-N
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Description

Cortisone acetate is a synthetic glucocorticoid corticosteroid and corticosteroid ester. It is widely used for its anti-inflammatory and immunosuppressive properties. This compound is particularly effective in treating a variety of conditions, including endocrine, rheumatic, collagen, dermatologic, allergic, ophthalmic, respiratory, hematologic, neoplastic, edematous, and gastrointestinal diseases .

Mechanism of Action

Target of Action

Cortisone acetate primarily targets the glucocorticoid receptor . This receptor is a part of the nuclear receptor superfamily, which upon activation, regulates gene expression and mediates changes in cellular function .

Mode of Action

This compound, like other corticosteroids, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits neutrophil apoptosis and demargination , and it also inhibits phospholipase A2 , which decreases the formation of arachidonic acid derivatives . Furthermore, it inhibits NF-Kappa B and other inflammatory transcription factors, and promotes anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

This compound is readily absorbed and distributed to muscles, liver, skin, intestines, and kidneys . It is metabolized in the liver to the active metabolite hydrocortisone (cortisol) . The time to peak concentration is approximately 2 hours, and the elimination half-life is about 0.5 hours .

Result of Action

The short-term effects of this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive . High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in environmental waters has been reported . .

Biochemical Analysis

Biochemical Properties

Cortisone acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor, a type of nuclear receptor, which then translocates to the nucleus and influences gene expression. The interaction with the glucocorticoid receptor inhibits the activity of phospholipase A2, reducing the production of arachidonic acid derivatives, which are key mediators of inflammation . Additionally, this compound affects the activity of nuclear factor kappa B, a transcription factor involved in inflammatory responses .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It decreases vasodilation and capillary permeability, leading to reduced inflammation . In immune cells, this compound inhibits leukocyte migration to sites of inflammation and prevents neutrophil apoptosis . It also modulates cell signaling pathways, such as the nuclear factor kappa B pathway, and influences gene expression by promoting anti-inflammatory genes like interleukin-10 . Furthermore, this compound impacts cellular metabolism by altering the balance of sodium and potassium levels in cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucocorticoid receptor, which then forms a complex that translocates to the nucleus. This complex binds to glucocorticoid response elements in the DNA, leading to changes in gene expression . This compound inhibits the activity of enzymes such as phospholipase A2 and reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes . It also affects the transcription of anti-inflammatory genes, thereby exerting its immunosuppressive and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can diminish due to degradation processes. Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in gene expression and enzyme activity . In vitro studies have demonstrated that this compound can maintain its anti-inflammatory effects for extended periods, although its potency may decrease over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound primarily exhibits anti-inflammatory effects, while higher doses can lead to immunosuppression . Threshold effects have been observed, where a minimum dose is required to achieve significant anti-inflammatory activity. At high doses, this compound can cause adverse effects such as hyperglycemia, hypertension, and increased susceptibility to infections .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to its active form, cortisol, by the enzyme 11-beta-hydroxysteroid dehydrogenase . This conversion is crucial for its biological activity. This compound also interacts with enzymes involved in the metabolism of arachidonic acid, leading to reduced production of pro-inflammatory mediators . Additionally, this compound affects metabolic flux by altering the levels of various metabolites involved in inflammation and immune responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to corticosteroid-binding globulin in the bloodstream, which facilitates its transport to target tissues . Once inside the cells, this compound can interact with intracellular binding proteins that help in its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells. It binds to the glucocorticoid receptor in the cytoplasm, and the resulting complex translocates to the nucleus to exert its effects on gene expression . Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of this compound . These modifications may direct this compound to specific compartments or organelles, enhancing its functional specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cortisone acetate is synthesized from cortisone through esterification. The process involves the reaction of cortisone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often starts with diosgenin, a steroid sapogenin extracted from plants like Dioscorea. The diosgenin undergoes a series of chemical transformations, including oxidation, reduction, and esterification, to produce this compound. This process combines both chemical and biotechnological methods to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Cortisone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cortisone acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Hydrocortisone acetate
  • Prednisone
  • Prednisolone
  • Dexamethasone
  • Betamethasone

Comparison:

This compound is unique due to its balanced glucocorticoid and mineralocorticoid activities, making it versatile for treating a wide range of conditions .

Properties

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRJWOMZKQRYTA-RFZYENFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022858
Record name Cortisone acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cortisone acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015459
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Solubility

2.78e-02 g/L
Record name Cortisone acetate
Source DrugBank
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Record name Cortisone acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels.
Record name Cortisone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01380
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CAS No.

50-04-4
Record name Cortisone, 21-acetate
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Record name Cortisone acetate
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Record name CORTISONE ACETATE
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Record name Cortisone acetate
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Record name CORTISONE ACETATE
Source FDA Global Substance Registration System (GSRS)
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Record name Cortisone acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227-229, 222 °C
Record name Cortisone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01380
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Cortisone acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    A: Cortisone acetate itself is inactive until converted to cortisol in the body. Cortisol binds to glucocorticoid receptors, influencing gene expression and modulating immune responses. This leads to decreased production of inflammatory mediators like prostaglandins and leukotrienes. [, ] You can find more information in this research article: .

      A: Oral this compound administration leads to an initial increase in neutrophils, while lymphocytes and eosinophils decrease. Intramuscular injection causes a more prolonged neutrophil increase and a rise in total white blood cells. []

        A: Yes, this compound administration to rats has been shown to significantly decrease EST. This effect can be partially antagonized by co-administration of Compound A acetate (11-dehydrocorticosterone acetate). []

          A: Hydrocortisone, especially in its free alcohol form, demonstrates significantly greater anti-inflammatory potency than this compound. This difference is attributed to their pharmacokinetic properties and relative glucocorticoid activities. [, ] Learn more from this study: .

              A: this compound exhibits optimal stability in slightly acidic solutions (around pH 4). [] Its stability decreases in both highly acidic and alkaline environments, potentially leading to degradation.

                A: Commonly used solvents include ethyl acetate, acetone, 1,4-dioxane, dimethylformamide (DMF), and ethanol. [] The choice of solvent depends on the desired formulation type (e.g., solution, suspension, emulsion) and route of administration.

                  A: 9-alpha fluorination of hydrocortisone dramatically increases both glucocorticoid and mineralocorticoid activities. The potency follows the order: F > Cl > Br > I. [, , ]

                    A: Yes, the addition of a double bond at the Δ1 position of fluorohydrocortisone further enhances its glucocorticoid and mineralocorticoid activities. []

                      A: Intramuscular injection of this compound leads to slow and sustained absorption, while oral administration results in variable and often incomplete absorption. Intravenous administration of hydrocortisone provides rapid and predictable effects. [, ]

                      A: this compound is primarily metabolized in the liver, where it undergoes reduction to cortisol, its active form. Further metabolism involves conjugation reactions, making it more water-soluble for excretion. []

                      A: this compound is commonly used to induce immunosuppression in rat models of PCP, making them susceptible to the infection. Intranasal inoculation of P. carinii cysts, along with this compound injections, can result in the development of PCP. [, , ]

                      A: Yes, administration of this compound to neonatal rats can influence skeletal muscle development, affecting creatine kinase activity and inducing morphological changes in muscle fibers. [, ]

                      A: Long-term use of this compound can lead to various side effects, including osteoporosis, muscle weakness, increased risk of infections, and suppression of the hypothalamic-pituitary-adrenal (HPA) axis. [, , ]

                      A: Studies suggest that prolonged this compound treatment during childhood, in conjunction with mineralocorticoid replacement therapy, may have a negative impact on BMD at certain skeletal sites, even in adults with CAH maintained on low glucocorticoid doses. []

                          A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for the accurate and sensitive quantification of this compound in various matrices, including pharmaceutical formulations, biological samples, and environmental samples. [, ]

                          A: Stringent quality control measures are implemented throughout the manufacturing process, encompassing raw material testing, in-process controls, and finished product analysis. These measures ensure the identity, purity, potency, and stability of this compound. []

                          A: this compound was first synthesized in the late 1940s and quickly gained recognition for its potent anti-inflammatory effects. Its clinical use revolutionized the treatment of various inflammatory and autoimmune diseases. []

                          A: Research on this compound extends beyond pharmacology and medicine. It encompasses diverse fields like immunology, endocrinology, biochemistry, and biophysics. These interdisciplinary collaborations provide comprehensive insights into the compound's mechanisms of action, therapeutic applications, and potential side effects. []

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